"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" properties
"Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate" properties
An In-Depth Technical Guide: tert-Butyl 5-Amino-3,3-Difluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the use of saturated heterocyclic scaffolds are cornerstone principles for designing effective and safe therapeutics.[1] Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate emerges as a highly valuable and versatile building block at the intersection of these principles. This guide provides a comprehensive technical overview of its properties, strategic importance, and practical applications. We will delve into the causality behind its molecular design, offering field-proven insights into its synthesis and derivatization for drug discovery campaigns. The unique combination of a piperidine core, a gem-difluoro motif, and an orthogonally protected diamine system presents a powerful tool for accessing novel chemical space and optimizing drug candidates.
Physicochemical and Computed Properties
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on the characteristics of its derivatives.
Core Properties
The physical and chemical properties of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate are summarized below. It is typically a solid with low solubility in water, a direct consequence of its non-polar tert-butyl and fluorinated groups, but it exhibits good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[2]
| Property | Value | Source |
| CAS Number | 1258638-82-2 (Racemate) | [3] |
| 1392473-32-3 ((R)-enantiomer) | [4] | |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [3] |
| Molecular Weight | 236.26 g/mol | [3][5] |
| Appearance | Typically a solid | [2] |
| Solubility | Low in water; Soluble in common organic solvents | [2] |
| Predicted pKa | 8.88 ± 0.40 (for the amino group) | [3] |
| Stability | Stable under normal conditions; reactive with strong acids, bases, or oxidizing agents | [2] |
Computed Molecular Descriptors
Computational descriptors provide insight into the molecule's likely behavior in biological systems, such as its ability to cross cell membranes and interact with protein targets.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [3] |
| Monoisotopic Mass | 236.13363415 Da | [5] |
| Complexity | 277 | [3] |
Strategic Value in Medicinal Chemistry
The utility of this compound is not accidental; it is a product of rational design, combining three key structural motifs that are highly sought after in drug development.
The Privileged Piperidine Scaffold
The piperidine ring is a "privileged scaffold," appearing frequently in natural products and FDA-approved drugs. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets. Furthermore, its nitrogen atom can serve as a key interaction point (as a hydrogen bond acceptor or, when protonated, a donor) and provides a handle for modulating the overall physicochemical properties, such as solubility and pKa, of the final compound.
The Impact of Gem-Difluorination
The introduction of a gem-difluoro group at the C-3 position is a strategic decision with multiple downstream benefits. Fluorine's unique properties, including its small size and high electronegativity, profoundly influence molecular behavior:[1]
-
Metabolic Blocking: The C-F bond is exceptionally strong. Placing the CF₂ group adjacent to the amine functionality sterically and electronically shields this position from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This can significantly enhance the metabolic stability and half-life of a drug candidate.[6]
-
Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the neighboring C-5 amino group. This fine-tuning of basicity is crucial, as it can reduce off-target effects associated with high basicity (e.g., hERG channel binding) while maintaining the necessary interactions for target engagement.
-
Enhanced Binding Affinity: The CF₂ group can act as a hydrogen bond acceptor and can participate in favorable dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[6]
-
Improved Pharmacokinetics: Selective fluorination can increase lipophilicity, which may improve a compound's ability to cross cellular membranes and reach its site of action.[6]
Orthogonal Protection for Versatile Synthesis
The term "orthogonal protection" refers to the presence of two protecting groups that can be removed under different, non-interfering conditions. This molecule exemplifies this concept perfectly:
-
Boc-Protected Ring Nitrogen: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under a wide range of reaction conditions but can be cleanly removed with strong acid (e.g., trifluoroacetic acid).
-
Free Primary Amine: The C-5 amino group is unprotected, making it the primary site for immediate synthetic elaboration.
This arrangement allows for a controlled, stepwise synthesis. A researcher can first perform a variety of reactions on the free amino group—such as acylation, sulfonylation, alkylation, or reductive amination—and then, in a subsequent step, remove the Boc group to reveal the piperidine nitrogen for further modification. This strategic control is essential for building complex molecules and generating diverse libraries for structure-activity relationship (SAR) studies.
Key Synthetic Protocols and Reactions
While the exact commercial synthesis of this building block is proprietary, we can outline the key reactions for its utilization based on established chemical principles. The protocols below are self-validating systems, employing standard, reliable transformations.
Protocol: N-Acylation of the 5-Amino Group
This protocol describes the formation of an amide bond, a fundamental linkage in many pharmaceutical agents.
Rationale: The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial. It scavenges the HCl byproduct without competing with the primary amine in reacting with the electrophilic acyl chloride. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.
Step-by-Step Methodology:
-
Dissolution: Dissolve tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol: Boc Group Deprotection
This procedure reliably removes the Boc protecting group to enable further functionalization of the piperidine nitrogen.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group. DCM is the solvent of choice as it is inert to the strong acid. The excess TFA is volatile and easily removed in vacuo.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.2 M).
-
Acid Addition: Add TFA (10-20 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.
-
Neutralization (Optional): The resulting product is the trifluoroacetate salt. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base. Dry the organic layer and concentrate to yield the deprotected amine.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. While specific data for this exact isomer is limited, the GHS hazard classifications for the closely related tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate provide a strong basis for handling procedures.[5]
-
GHS Hazards: Likely harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[5]
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of rational molecular design in modern drug discovery. Its structure is intelligently crafted to provide solutions to common challenges in medicinal chemistry, including metabolic instability and the need for synthetic flexibility. The strategic placement of geminal fluorine atoms, combined with the versatile piperidine core and an orthogonal protection scheme, makes this compound an exceptionally powerful building block. For research teams aiming to develop novel therapeutics, mastering the use of such advanced intermediates is not just an advantage—it is a necessity for efficiently navigating the complex path to new medicines.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery.
- Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
- Leap Chem Co., Ltd. (n.d.). (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9.
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PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]
- Pipzine Chemicals. (n.d.). tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate.
- Pipzine Chemicals. (n.d.). tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate.
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Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
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